molecular formula C16H15FN2OS B6270002 [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine CAS No. 2418724-23-7

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine

Cat. No.: B6270002
CAS No.: 2418724-23-7
M. Wt: 302.4
InChI Key:
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Description

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine is a compound that features a combination of a fluorophenyl group and a methoxybenzothiazole group

Preparation Methods

The synthesis of [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2-methoxy-6-benzothiazolylmethylamine.

    Reaction Conditions: The reaction between 4-fluorobenzyl chloride and 2-methoxy-6-benzothiazolylmethylamine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

[(4-fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine can be compared with other similar compounds, such as:

    [(4-chlorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    [(4-bromophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine: The presence of a bromine atom can lead to different chemical and physical properties.

    [(4-methylphenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine: The methyl group may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2418724-23-7

Molecular Formula

C16H15FN2OS

Molecular Weight

302.4

Purity

85

Origin of Product

United States

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